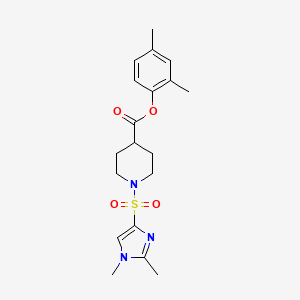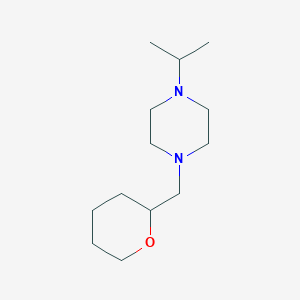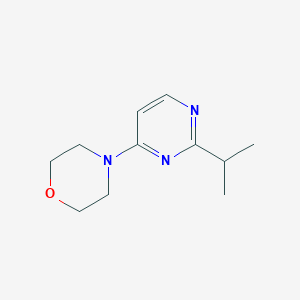![molecular formula C21H21NO4 B6622177 3-(1,3-benzodioxol-5-yl)-N-[1-(1-benzofuran-2-yl)ethyl]-N-methylpropanamide](/img/structure/B6622177.png)
3-(1,3-benzodioxol-5-yl)-N-[1-(1-benzofuran-2-yl)ethyl]-N-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-N-[1-(1-benzofuran-2-yl)ethyl]-N-methylpropanamide is a complex organic compound characterized by the presence of both benzodioxole and benzofuran moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-[1-(1-benzofuran-2-yl)ethyl]-N-methylpropanamide typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxole and benzofuran intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
3-(1,3-benzodioxol-5-yl)-N-[1-(1-benzofuran-2-yl)ethyl]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
3-(1,3-benzodioxol-5-yl)-N-[1-(1-benzofuran-2-yl)ethyl]-N-methylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-[1-(1-benzofuran-2-yl)ethyl]-N-methylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-(1,3-benzodioxol-5-yl)-2-propanol
- 1-(1,3-benzodioxol-5-yl)butan-2-one
- 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol
Uniqueness
3-(1,3-benzodioxol-5-yl)-N-[1-(1-benzofuran-2-yl)ethyl]-N-methylpropanamide is unique due to its combined benzodioxole and benzofuran structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[1-(1-benzofuran-2-yl)ethyl]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-14(19-12-16-5-3-4-6-17(16)26-19)22(2)21(23)10-8-15-7-9-18-20(11-15)25-13-24-18/h3-7,9,11-12,14H,8,10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUBBKHCNUWTSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)N(C)C(=O)CCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[6-(dimethylamino)pyridin-3-yl]-1-(2-methoxy-5-methylphenyl)pyrazole-3-carboxamide](/img/structure/B6622095.png)
![N-[(4-chlorophenyl)methyl]-2-[(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)methyl-ethylamino]acetamide](/img/structure/B6622098.png)
![2-(2-phenylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B6622105.png)
![4-(azepan-1-ylsulfonyl)-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide](/img/structure/B6622116.png)
![ethyl 2,4-dimethyl-5-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propanoyl]-1H-pyrrole-3-carboxylate](/img/structure/B6622121.png)
![2-[[5-[[3-(Difluoromethoxy)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B6622122.png)

![N-cyclopropyl-1-[2-(4-methylphenyl)acetyl]piperidine-3-carboxamide](/img/structure/B6622135.png)
![6-oxo-N-[1-(quinolin-8-ylmethyl)pyrazol-3-yl]-1H-pyridine-3-carboxamide](/img/structure/B6622148.png)


![8-bromo-1-[(2,5-dimethylphenyl)methyl]-3-methyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6622192.png)
![8-Bromo-3-methyl-1-[(3-methylphenyl)methyl]-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B6622193.png)
![1-(4-Ethylphenoxy)-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol](/img/structure/B6622196.png)
